4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid
Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound features a benzotriazole moiety attached to a nitrobenzoic acid, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-chloro-3-nitrobenzoic acid+benzotriazoleK2CO3,DMF,heat4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Coupling: Various electrophiles, suitable catalysts like palladium or copper.
Major Products Formed
Reduction: 4-(1H-1,2,3-benzotriazol-1-yl)-3-aminobenzoic acid.
Substitution: Various substituted benzotriazole derivatives.
Coupling: Complex molecules with extended conjugation or functional groups.
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, or anticancer properties.
Material Science: Employed in the development of corrosion inhibitors, UV stabilizers, and materials for solar cells.
Industrial Chemistry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Material Science: As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and degradation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another benzotriazole derivative with similar applications in medicinal chemistry and material science.
2-(1H-1,2,3-benzotriazol-1-yl)benzoic acid: A related compound with similar chemical properties and applications.
Uniqueness
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid is unique due to the presence of both a benzotriazole moiety and a nitro group, which impart distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-3-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c18-13(19)8-5-6-11(12(7-8)17(20)21)16-10-4-2-1-3-9(10)14-15-16/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXHOJLXPWUNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331177 | |
Record name | 4-(benzotriazol-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673242 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851116-04-6 | |
Record name | 4-(benzotriazol-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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